molecular formula C₁₂H₁₇N₅O₅ B1145266 N-Methoxy-N-methyl-adenosine CAS No. 52376-60-0

N-Methoxy-N-methyl-adenosine

Cat. No.: B1145266
CAS No.: 52376-60-0
M. Wt: 311.29
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Description

Historical Context of Nucleoside Modification Discovery

The journey into the world of nucleoside modifications began in the mid-20th century. One of the earliest discoveries was pseudouridine (B1679824) in 1957, found in yeast RNA, which was initially termed the "fifth nucleotide". nih.govresearchgate.net This discovery opened the door to the realization that RNA was more than just a simple transcript of DNA. Throughout the 1950s and 1960s, researchers identified a growing number of "minor" nucleosides in RNA, revealing a new layer of biological complexity. researchgate.net The first N-methylated adenosine (B11128) derivative, N6-methyladenosine (m6A), was identified in the 1970s from cancer cells. ijbs.com However, for decades, the functional significance of these modifications remained largely a mystery. mdpi.com A significant turning point came with the discovery that these chemical marks on RNA could be reversible, much like the well-known epigenetic modifications on DNA. nih.gov This realization, particularly concerning m6A, has fueled a renaissance in the field, now known as epitranscriptomics. nih.govuchicago.eduuchicago.edu The development of new technologies, including high-throughput sequencing and specific antibody-based methods, has been crucial in advancing our understanding of the location, function, and dynamics of these modifications. nih.govnih.gov

Significance of Post-Transcriptional RNA Modifications in Gene Regulation

Post-transcriptional modifications are chemical alterations to RNA that occur after transcription but before translation into protein. nowgonggirlscollege.co.inwikipedia.orgsavemyexams.com These modifications, which now number over 170, are critical for fine-tuning gene expression. nih.govfrontiersin.org They act as a vital regulatory layer, influencing nearly every aspect of an RNA molecule's life, including its processing, stability, transport from the nucleus, and how efficiently it is translated into protein. nih.govfiveable.mecellsignal.com This intricate system allows cells to dynamically respond to environmental changes and cellular needs without altering the underlying genetic code. cd-genomics.com The field that studies these RNA modifications and their impact on gene expression is known as epitranscriptomics. nih.govcd-genomics.complos.org These modifications can affect RNA structure, its interactions with proteins, and even its localization within the cell. fiveable.me For example, the addition of a 5' cap and a 3' poly(A) tail to messenger RNA (mRNA) protects it from degradation and facilitates its translation. wikipedia.orgsavemyexams.com Internal modifications, such as methylation, create a complex "RNA code" that is interpreted by specific proteins, leading to diverse functional outcomes. plos.org The dysregulation of these modifications is increasingly linked to various human diseases, highlighting their importance in maintaining cellular health. nih.govmdpi.com

Overview of N-Methylated Adenosines in Eukaryotic and Prokaryotic Organisms

N-methylated adenosine modifications are found across all domains of life, including eukaryotes, prokaryotes, and viruses, underscoring their fundamental biological importance. mdpi.comwikipedia.org These modifications involve the addition of a methyl group to a nitrogen atom of the adenine (B156593) base. In prokaryotes, N6-methyladenosine (m6A) in DNA is common and plays roles in processes like DNA replication and repair. wikipedia.orgepigenie.com In eukaryotes, the focus is primarily on RNA modifications. The enzymes responsible for adding (writers), removing (erasers), and recognizing (readers) these methyl marks form a complex regulatory network that controls gene expression post-transcriptionally. ijbs.comnih.gov This system of RNA methylation is dynamic and reversible, allowing for precise control over cellular processes. frontiersin.org

N6-methyladenosine (m6A) is the most abundant and widespread internal modification in the messenger RNA (mRNA) of most eukaryotes, including mammals, plants, and yeast. ijbs.commdpi.comwikipedia.org It is estimated that there are 3-5 m6A sites per mRNA molecule in mammals, with the modification occurring in approximately 0.15–0.6% of all adenosines. epigenie.comnih.gov Transcriptome-wide mapping has identified over 18,000 m6A sites in human genes, often found in a specific sequence context known as the "RRACH" motif. ijbs.comwikipedia.org These sites are particularly enriched in long exons, near stop codons, and in 3' untranslated regions (3' UTRs). ijbs.comwikipedia.orgbiorxiv.org Beyond mRNA, m6A is also present in other types of RNA, such as transfer RNA (tRNA), ribosomal RNA (rRNA), and long non-coding RNAs (lncRNAs). wikipedia.org The dynamic nature of m6A methylation is crucial for its function, with levels changing in response to developmental cues and cellular stimuli. wikipedia.org

1-Methyladenosine (B49728) (m1A) is another significant post-transcriptional modification found in various types of RNA in both prokaryotic and eukaryotic cells. nih.gov It was first discovered in tRNA in 1966. nih.gov While less abundant in mRNA than m6A (with an estimated m1A/A ratio of about 0.02% in human cell lines), it plays a critical role in regulating RNA function. nih.gov In tRNA, m1A is found at several conserved positions and is essential for maintaining the correct three-dimensional "cloverleaf" structure, which is vital for the accuracy and efficiency of protein synthesis. nih.govmdpi.com In mRNA, m1A modifications are enriched in the 5' untranslated region (5' UTR), particularly around the start codon. nih.govbohrium.comcd-genomics.com The presence of m1A in the 5' UTR has been shown to promote the initiation of translation. nih.govcd-genomics.com Like m6A, m1A is a dynamic modification, regulated by specific methyltransferases ("writers") and demethylases ("erasers"), and its dysregulation has been implicated in diseases such as cancer. nih.govfrontiersin.org

N6-methyladenosine (m6A) and 1-methyladenosine (m1A) are isomers, meaning they have the same chemical formula but different structures. The key difference lies in the position of the methyl group on the adenine base. In m6A, the methyl group is attached to the nitrogen atom at position 6 (N6), which is involved in standard Watson-Crick base pairing. In contrast, m1A has the methyl group on the nitrogen at position 1 (N1), which is part of the Watson-Crick hydrogen bonding face. nih.gov

This structural difference has significant functional consequences. The methylation at the N1 position in m1A introduces a positive charge and disrupts the canonical base pairing, which can significantly alter the local structure of the RNA molecule. nih.govpnas.org This is crucial for its role in stabilizing the tertiary structure of tRNA. nih.govmdpi.com While m6A does not fundamentally block base pairing, it can influence RNA structure and, importantly, creates a binding site for specific "reader" proteins that mediate its downstream effects on RNA processing, translation, and decay. wikipedia.org Although they are distinct modifications installed and removed by different sets of enzymes, their roles can be interrelated in the complex network of gene expression regulation. nih.gov

Scope of Academic Research on N-Methylated Adenosine Derivatives

The study of N-methylated adenosine derivatives, a cornerstone of the burgeoning field of epitranscriptomics, has expanded dramatically in recent years. nih.govuchicago.eduuchicago.edu Research is increasingly focused on elucidating the precise molecular mechanisms by which these modifications regulate gene expression. frontiersin.org This includes identifying the full complement of writer, eraser, and reader proteins and understanding how they are regulated. ijbs.com

A major area of investigation is the role of these modifications in human health and disease. Aberrant m6A and m1A methylation patterns have been linked to a wide range of pathologies, including various cancers, neurological disorders, and metabolic diseases. nih.govmdpi.comwikipedia.org This has spurred efforts in drug discovery to develop therapeutics that can target the enzymes involved in RNA methylation. nih.govuchicago.eduuchicago.edu

Furthermore, the advent of advanced technologies, such as single-cell and long-read sequencing, is enabling researchers to map RNA modifications with unprecedented resolution. nih.gov137.189.43 This is revealing the heterogeneity of the epitranscriptome across different cell types and developmental stages. nih.gov The functional consequences of these modifications are also being explored in diverse biological processes, from stem cell differentiation and immune responses to learning and memory. ijbs.comnih.gov The discovery that modifying nucleoside bases in synthetic mRNA can reduce inflammatory responses was a critical breakthrough for the development of effective mRNA vaccines. nobelprize.orgacs.org

Data Tables

Table 1: Key Characteristics of m6A and m1A RNA Modifications

Feature N6-Methyladenosine (m6A) 1-Methyladenosine (m1A)
Position of Methylation Nitrogen-6 of adenine Nitrogen-1 of adenine. nih.gov
Abundance in mRNA Most prevalent internal modification (0.15-0.6% of adenosines). nih.gov Less abundant than m6A (~0.02% of adenosines in human cells). nih.gov
Common Location in mRNA Enriched near stop codons, in 3' UTRs, and long exons. ijbs.comwikipedia.org Enriched in 5' UTRs, near the start codon. nih.govbohrium.com
Effect on Base Pairing Does not block Watson-Crick pairing but is recognized by reader proteins. wikipedia.org Disrupts Watson-Crick pairing and introduces a positive charge. nih.gov
Primary Function in mRNA Regulates splicing, nuclear export, stability, and translation. ijbs.com Promotes translation initiation. nih.govcd-genomics.com
Role in tRNA Present. wikipedia.org Essential for maintaining tRNA tertiary structure. nih.govmdpi.com

| Reversibility | Yes, regulated by "writers" (e.g., METTL3/14) and "erasers" (e.g., FTO, ALKBH5). ijbs.com | Yes, regulated by "writers" (e.g., TRMT6/61A) and "erasers" (e.g., ALKBH1/3). pnas.orgelifesciences.org |

Table 2: List of Compounds Mentioned

Compound Name
N-Methoxy-N-methyl-adenosine
N6-methyladenosine (m6A)
1-methyladenosine (m1A)
Pseudouridine
Adenosine
Guanine (B1146940)
Uracil
Cytosine
N6-hydroxymethyladenosine (hm6A)
N6-formyladenosine (f6A)

Properties

CAS No.

52376-60-0

Molecular Formula

C₁₂H₁₇N₅O₅

Molecular Weight

311.29

Origin of Product

United States

Chemical Synthesis and Analogues of N Methylated Adenosines

Strategies for Direct Chemical Synthesis of N-Methyladenosines

The direct synthesis of N-methyladenosines requires precise control over reaction conditions to achieve regioselective methylation and to install appropriate protecting groups for subsequent use in oligonucleotide synthesis.

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in RNA metabolism. nih.gov The efficient synthesis of m6A phosphoramidites is essential for producing m6A-containing oligonucleotides to study the proteins that write, read, and erase this modification. nih.govsemanticscholar.org

The process involves activating the 6-oxo group of a protected inosine (B1671953) derivative with the BOP reagent, followed by substitution with methylamine (B109427) to yield the N6-methyladenosine product with high efficiency (90% yield for the key SNAr step). nih.govsemanticscholar.org Subsequent steps involve standard protection of the 5'-hydroxyl with a dimethoxytrityl (DMTr) group, selective silylation of the 2'-hydroxyl, and finally, phosphitylation of the 3'-hydroxyl to generate the desired phosphoramidite (B1245037) building block for oligonucleotide synthesis. nih.gov The BOP-mediated SNAr reaction has also proven useful for synthesizing other m6A analogues. semanticscholar.orgresearchgate.net

Comparison of Synthetic Routes to m6A Phosphoramidite
Synthetic StrategyKey ReagentsReported Overall YieldReference
Route involving Methyl IodideCH3I, NaOH<8% - <20% nih.govsemanticscholar.orgresearchgate.net
Route involving Vilsmeier ReagentPOCl3, MeNH2<30% semanticscholar.orgresearchgate.net
BOP-Mediated SNAr ReactionInosine, BOP, Methylamine~60% nih.gov

The availability of efficiently synthesized m6A phosphoramidites facilitates their incorporation into synthetic oligonucleotides, such as small interfering RNAs (siRNAs). nih.gov The introduction of m6A into siRNAs can significantly impact their therapeutic properties, including potency and specificity. researchgate.net For instance, incorporating m6A into an siRNA targeting Factor VII was shown to enhance its inhibitory activity and reduce off-target effects, depending on the modification's position within the siRNA duplex. researchgate.net

Furthermore, combining the m6A modification with other chemical alterations, such as 2'-fluoro or 2'-methoxy modifications on the ribose sugar, can improve the stability of siRNAs. nih.gov The synthesis of these dually modified N6-methyladenosine phosphoramidites has been reported, and their successful incorporation into the antisense strand of an siRNA led to efficient knockdown of a target gene in cells. nih.gov This work expands the chemical toolbox available for designing and optimizing therapeutic siRNAs. nih.govresearchgate.net

1-Methyladenosine (B49728) (m1A) is another critical RNA modification, often found in transfer RNA (tRNA) and ribosomal RNA (rRNA). glenresearch.com Unlike m6A, the methyl group at the N1 position imparts a positive charge to the adenine (B156593) base and prevents it from forming canonical Watson-Crick base pairs. glenresearch.com The synthesis of m1A-containing oligonucleotides is challenging because the m1A nucleoside is prone to Dimroth rearrangement, a chemical transformation that converts m1A into m6A, especially under basic conditions commonly used during oligonucleotide deprotection. glenresearch.comglenresearch.com

Despite these challenges, a protocol for the synthesis of a protected 1-methyladenosine phosphoramidite has been established, enabling its successful incorporation into RNA sequences. glenresearch.comglenresearch.com This availability allows researchers to more easily synthesize RNA substrates to study the functional roles of m1A in processes like tRNA folding and reverse transcription. glenresearch.com

The efficiency of chemically synthesizing RNA and DNA oligonucleotides is highly dependent on the choice of protecting groups for the nucleoside building blocks. rsc.orgresearchgate.net For RNA synthesis, the protection of the 2'-hydroxyl group of the ribose is particularly critical. researchgate.net

The most common strategy involves protecting the 5'-hydroxyl with a dimethoxytrityl (DMTr) group and the exocyclic amino groups of the nucleobases with acyl groups like benzoyl (Bz) or isobutyryl (iBu). researchgate.net For the crucial 2'-hydroxyl group, silyl-based protecting groups are widely used. The tert-butyldimethylsilyl (TBDMS) group has been a successful and widely adopted protecting group. glenresearch.com An alternative, the triisopropylsilyloxymethyl (TOM) group, has also been developed and offers advantages such as high coupling yields and rapid, clean deprotection under mild conditions, which helps to minimize RNA strand degradation. glenresearch.com

For the synthesis of m1A-containing RNA, a 2'-TBDMS protected phosphoramidite is utilized. glenresearch.comglenresearch.com Special consideration must be given to the deprotection step to avoid the Dimroth rearrangement. Mild deprotection conditions, such as using 2M methanolic ammonia (B1221849) at room temperature, are employed to cleave the protecting groups from the oligonucleotide chain while preserving the integrity of the m1A modification. glenresearch.com

Common Protecting Groups in RNA Synthesis
FunctionalityProtecting GroupAbbreviationReference
5'-HydroxylDimethoxytritylDMTr researchgate.net
2'-Hydroxyltert-ButyldimethylsilylTBDMS glenresearch.com
2'-HydroxylTriisopropylsilyloxymethylTOM glenresearch.com
Exocyclic Amino (A)BenzoylBz researchgate.net
Exocyclic Amino (G)IsobutyryliBu researchgate.net

Synthesis of 1-Methyladenosine (m1A) Phosphoramidites

Synthesis of N-Methoxy-N-methyl-adenosine Derivatives and Related Analogues

Beyond simple methylation, the synthesis of other adenosine (B11128) analogues expands the chemical space for biological and therapeutic research. This compound itself has been described as an intermediate in the synthesis of other adenosine derivatives, such as 7-Methyladenosine Perchlorate Salt.

More extensive research has been conducted on related N-alkoxy adenosine derivatives. A series of N6-methoxy-2-(ar)alkynyladenosine derivatives have been synthesized and evaluated as ligands for human adenosine receptors. acs.org These studies demonstrated that compounds with this N6-methoxy modification possess high affinity and selectivity for the A3 adenosine receptor subtype. acs.org In particular, one derivative, N6-methoxy-2-p-acetylphenylethynylMECA, was identified as one of the most potent and selective agonists for the human A3 adenosine receptor known. acs.org Functional assays revealed that the presence of specific groups at other positions, in combination with the N6-methoxy group, was essential for achieving full agonist activity at the A3 receptor. acs.org This highlights how modifications at the N6 position, including methoxy (B1213986) groups, can be strategically used to develop highly selective receptor ligands.

N1-Methoxy Derivatives as Synthetic Intermediates for N-Methyladenosines

The synthesis of N-methylated adenosines can be approached through various routes, with the strategic use of intermediates playing a crucial role in achieving the desired regioselectivity. One potential, though less commonly documented, avenue involves the use of N1-methoxyadenosine derivatives as precursors for the synthesis of N-methyladenosines. This approach would conceptually rely on the subsequent conversion of the N1-methoxy group to a methyl group.

A more established and analogous transformation that provides strong precedent for this type of synthetic strategy is the Dimroth rearrangement. The Dimroth rearrangement is a well-known process in heterocyclic chemistry where an endocyclic and an exocyclic nitrogen atom, along with their substituents, exchange places within a heterocyclic ring. In the context of adenosine chemistry, this rearrangement has been observed to convert N1-alkyladenosines to the corresponding N6-alkyladenosines. This occurs through a ring-opening of the pyrimidine (B1678525) portion of the purine (B94841) ring system, followed by rotation and subsequent ring-closure to yield the thermodynamically more stable N6-substituted isomer.

While direct evidence for the use of an N1-methoxy group as a precursor for a methyl group in this specific context is not abundant in the literature, the principle of utilizing an N1-substituted adenosine as a synthetic intermediate for an N6-substituted adenosine is chemically sound. A hypothetical synthetic pathway could involve the initial preparation of an N1-methoxyadenosine derivative. This intermediate could then potentially be subjected to conditions that facilitate a rearrangement analogous to the Dimroth rearrangement, ultimately leading to an N-methylated adenosine product. The feasibility of such a transformation would depend on the specific reaction conditions required to induce the rearrangement and the stability of the methoxy group under those conditions.

Exploration of N-Methoxy-N-methyl-amides as Synthetic Reagents in Organic Chemistry

N-Methoxy-N-methyl-amides, commonly known as Weinreb amides, are versatile and widely utilized reagents in modern organic synthesis. Their utility stems from their ability to react with a broad range of nucleophiles, such as organolithium and Grignard reagents, to produce ketones in high yields. This reactivity profile makes them valuable tools for the construction of carbon-carbon bonds.

The key feature of Weinreb amides that underpins their synthetic utility is the stability of the tetrahedral intermediate formed upon nucleophilic addition. This stability is attributed to the chelation of the metal cation by both the newly formed alkoxide and the N-methoxy oxygen atom. This chelated intermediate is stable under the reaction conditions and does not collapse to the corresponding ketone until aqueous workup. This prevents the common problem of over-addition of the nucleophile to the newly formed ketone, which is a frequent side reaction when using other acylating agents like acid chlorides or esters.

The preparation of Weinreb amides is generally straightforward. They can be synthesized from carboxylic acids using standard coupling reagents or from the corresponding acid chlorides by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. This accessibility, combined with their predictable reactivity, has led to their widespread application in the total synthesis of complex natural products and in the preparation of a diverse array of organic molecules.

In the context of nucleoside chemistry, Weinreb amides can be employed to introduce functionalized side chains or to modify existing functional groups on the nucleoside scaffold, although their direct application to the synthesis of "this compound" itself is not the primary focus of their use.

Design and Synthesis of Chemically Modified Adenosine Analogues for Research Probes

The design and synthesis of chemically modified adenosine analogues are of paramount importance for their use as research probes. These tailored molecules enable the investigation of a wide range of biological processes, from enzymatic mechanisms to the structural and functional roles of modified nucleosides in nucleic acids. Modifications are typically introduced at the sugar moiety, the nucleobase, or the phosphate (B84403) backbone to confer specific properties, such as enhanced stability, altered binding affinity, or the ability to be cross-linked to other molecules.

2'-Modified N6-Methyladenosine Phosphoramidites

A significant area of focus in the synthesis of adenosine analogues is the modification of the 2'-position of the ribose sugar in conjunction with methylation at the N6-position of the adenine base. The resulting 2'-modified N6-methyladenosine phosphoramidites are crucial building blocks for the solid-phase synthesis of modified oligonucleotides. These modified oligonucleotides are instrumental in studying the impact of N6-methyladenosine (m6A) on RNA structure, stability, and its interactions with proteins.

The synthesis of these phosphoramidites typically involves a multi-step process. Starting from a suitably protected adenosine derivative, the N6-position is methylated. Subsequently, the desired modification is introduced at the 2'-position of the ribose. Common 2'-modifications include 2'-O-methyl and 2'-fluoro groups. These modifications are known to enhance the nuclease resistance and thermal stability of the resulting oligonucleotides. Finally, a phosphoramidite group is installed at the 3'-hydroxyl position, rendering the molecule ready for incorporation into synthetic RNA strands. The development of efficient synthetic routes to these building blocks has been critical for advancing research in the field of epitranscriptomics.

2'-O-Methyl/2'-O-MOE-L-Nucleoside Derivatives

Another important class of modified nucleosides are the 2'-O-methyl and 2'-O-(2-methoxyethyl) (2'-O-MOE) derivatives of L-nucleosides. L-nucleosides are the enantiomers (mirror images) of the naturally occurring D-nucleosides. This structural difference confers remarkable resistance to degradation by nucleases, which are enzymes that specifically recognize and cleave D-oligonucleotides.

The synthesis of 2'-O-methyl and 2'-O-MOE-L-nucleoside derivatives allows for the creation of L-oligonucleotides with enhanced properties. The 2'-modifications, in addition to the L-configuration of the sugar, further increase the stability and binding affinity of the resulting oligonucleotides. These so-called "spiegelmers" (from the German word for mirror) can be designed to bind with high affinity and specificity to biological targets, yet they are immunologically inert and exhibit a long half-life in biological systems. The synthesis of these derivatives often starts from L-sugars and involves a series of stereoselective reactions to construct the desired L-nucleoside scaffold with the appropriate 2'-modification.

Characterization of Synthetic N-Methylated Adenosines for Research Purity and Structure

The rigorous characterization of synthetic N-methylated adenosines is essential to ensure their suitability for research applications. The purity and structural integrity of these compounds must be unequivocally established to guarantee that any observed biological effects are attributable to the intended molecule and not to impurities or structural isomers. A combination of analytical techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of synthetic nucleosides. By employing different stationary and mobile phases, HPLC can effectively separate the target compound from starting materials, reagents, and any byproducts formed during the synthesis. The purity is typically determined by integrating the peak area of the desired product relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) provides crucial information about the molecular weight of the synthesized compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass with high accuracy, allowing for the unambiguous assignment of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments, providing further structural information and confirming the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are used to determine the number and connectivity of the protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete bonding framework of the molecule, including the site of methylation and the stereochemistry of the sugar moiety.

The following table summarizes the key analytical techniques used for the characterization of synthetic N-methylated adenosines:

Analytical TechniqueInformation ProvidedPurpose
High-Performance Liquid Chromatography (HPLC)Retention time, peak purityPurity assessment and quantification
Mass Spectrometry (MS)Molecular weightConfirmation of elemental composition
High-Resolution Mass Spectrometry (HRMS)Accurate massUnambiguous determination of molecular formula
Tandem Mass Spectrometry (MS/MS)Fragmentation patternStructural confirmation and sequencing of oligonucleotides
¹H Nuclear Magnetic Resonance (NMR)Chemical shift, coupling constants, integrationDetermination of proton environment and connectivity
¹³C Nuclear Magnetic Resonance (NMR)Chemical shiftDetermination of carbon framework
2D Nuclear Magnetic Resonance (NMR)Correlation signalsComplete structural elucidation and stereochemistry

By employing these analytical methods in concert, researchers can confidently verify the identity, purity, and structure of synthetic N-methylated adenosines, ensuring the reliability and reproducibility of their subsequent biological studies.

Structural Biology of N Methylated Adenosine Modifications

Influence of N-Methylation on Adenosine (B11128) Conformation in Nucleic Acids

The addition of a methyl group to the N6 position of adenosine introduces significant changes to the base's chemical properties, which in turn affects the local and global structure of nucleic acids. nih.govresearchgate.net

N6-methyladenosine can still participate in Watson-Crick base pairing with uridine (B1682114) (in RNA) or thymidine (B127349) (in DNA). nih.govbrainly.com However, the presence of the methyl group introduces a steric hindrance that can destabilize the standard A-U or A-T pair. nih.govnih.gov For m6A to form a canonical Watson-Crick pair within a double helix, the N6-methylamino group must rotate from its energetically preferred syn conformation to a higher-energy anti conformation. nih.govnih.gov This rotation positions the methyl group in the major groove of the helix. nih.gov This conformational adjustment is energetically costly, leading to a destabilization of the RNA duplex by 0.5–1.7 kcal/mol. nih.gov While standard Watson-Crick pairing is possible, the methylation can also favor alternative base-pairing arrangements, such as Hoogsteen base pairs, depending on the structural context. nih.govrsc.org In some DNA structures, m6A has been observed to favor a Hoogsteen pair with thymine. nih.gov

The methyl group significantly increases the hydrophobicity of the adenosine base. nih.gov This enhanced hydrophobicity has a pronounced effect on base stacking, which is a primary stabilizing force in nucleic acid structures. In single-stranded or unpaired regions, such as the dangling ends of a helix, m6A stacks more strongly than unmodified adenosine. nih.gov This enhanced stacking is attributed to favorable hydrophobic interactions between the methyl group and the faces of adjacent bases. nih.gov Studies have shown that methylation can enhance stacking by 0.4 to 0.6 kcal/mol, a substantial contribution to the stability of nearby helical structures. nih.gov This increased stacking in unpaired regions contrasts sharply with the destabilizing effect m6A has when constrained within a base-paired duplex. nih.gov

Table 1: Thermodynamic Impact of m6A on RNA Duplex Stability and Stacking

Context Effect of m6A Free Energy Change (ΔΔG°, kcal/mol)
Within a Duplex (m6A-U pair) Destabilizing +0.5 to +1.7
Unpaired 3' Dangling End Stabilizing (Enhanced Stacking) -0.42
Unpaired 5' Dangling End Stabilizing (Enhanced Stacking) -0.58

This table provides an interactive summary of the thermodynamic effects of N6-methyladenosine (m6A) in different structural contexts within RNA, based on experimental data. nih.gov

The dual nature of m6A—destabilizing paired regions while stabilizing stacked single-stranded regions—makes it a potent modulator of RNA conformational dynamics. nih.gov This "structural switch" capability is critical in the folding and function of complex RNA molecules like tRNA. researchgate.netnih.gov In tRNA, modifications are crucial for achieving and maintaining the correct L-shaped tertiary structure. oup.com For instance, N1-methyladenosine (m1A) at position 58 (m1A58), a conserved modification in eukaryotic tRNA, is vital for the stability of certain tRNAs, such as the initiator-tRNAMet in yeast. nih.gov The methylation introduces a positive charge and can disrupt Watson-Crick pairing, thereby influencing the local structure and preventing alternative, non-functional conformations. oup.comnih.gov By selectively destabilizing certain helices and promoting stacking in loops or junctions, N-methylation can guide the RNA folding pathway, potentially triggering larger conformational changes that affect its biological activity. nih.gov

Structural Insights into Recognition by Binding Proteins (Readers)

The biological functions of m6A are primarily mediated by a class of proteins known as "readers," which selectively recognize and bind to the methylated base. nih.govnih.gov The most well-characterized family of m6A readers contains the YT521-B homology (YTH) domain. nih.govnih.gov

Crystal structures of YTH domains in complex with m6A-containing RNA have revealed the basis for this specific recognition. nih.gov The YTH domain forms a hydrophobic pocket that perfectly accommodates the methyl group of m6A. nih.gov This binding pocket is typically lined with aromatic amino acid residues, such as tryptophan. nih.gov The recognition is achieved through a combination of interactions:

π-π stacking: The adenine (B156593) base of m6A stacks between the aromatic rings of two conserved tryptophan residues. nih.gov

Cation-π interactions: The positively charged N6-methyl group interacts favorably with the electron-rich aromatic faces of the pocket. nih.gov

Hydrogen bonding: The reader protein also forms hydrogen bonds with the nucleobase and the surrounding RNA backbone to enhance binding affinity and specificity. nih.gov

This "aromatic cage" provides a structural basis for the high-affinity, specific binding of m6A by YTH domain proteins, distinguishing it from unmodified adenosine. nih.gov This recognition event is the critical step that links the structural modification to downstream cellular processes like mRNA degradation or translation regulation. nih.gov

Table 2: Key Residues in YTH Domains for m6A Recognition

YTH Domain Protein Conserved Aromatic Residues Function
YTHDC1 W377, W428 Form aromatic cage for m6A binding
YTHDF1 W411, W465, W470 Form aromatic cage for m6A binding
YTHDF2 W432, W486, W491 Form aromatic cage for m6A binding

This interactive table highlights the conserved tryptophan residues that form the m6A-binding aromatic cage in human YTH domain proteins. nih.gov

Enzymatic Regulation of N Methylated Adenosine Levels Writers, Erasers, Readers

N6-Methyladenosine Methyltransferases ("Writers")

The deposition of the m6A modification onto RNA molecules is catalyzed by a large nuclear methyltransferase complex. researchgate.net This "writer" complex is a multi-subunit machinery where each component plays a distinct role, from catalytic activity to substrate recognition and localization.

The catalytic core of the primary m6A methyltransferase complex in mammals is a stable heterodimer formed by Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). nih.govnih.gov These two proteins, both belonging to the MT-A70 family of methyltransferases, work in concert, though they have distinct functions. elifesciences.orgresearchgate.net

ComponentFunction in m6A WritingKey Characteristics
METTL3 Catalytic subunit; binds S-adenosylmethionine (SAM) and transfers the methyl group. epigentek.comnih.govContains the active site for methylation. nih.govelifesciences.org Activity is dependent on association with METTL14. nih.gov
METTL14 Structural scaffold; recognizes and binds substrate RNA. nih.govresearchgate.netCatalytically inactive. nih.gov Allosterically activates and enhances METTL3's catalytic activity. nih.gov

Beyond the core METTL3-METTL14 dimer, a suite of accessory proteins is critical for the proper function and regulation of the m6A writer complex. These components guide the complex to specific RNA targets and cellular locations.

VIRMA (Vir-like m6A methyltransferase associated): Also known as KIAA1429, VIRMA is responsible for guiding the writer complex to specific regions within an mRNA molecule, particularly near the stop codon and within 3' untranslated regions (3'UTRs). researchgate.netnih.gov

RBM15/15B (RNA-binding motif protein 15/15B): These proteins help to recruit the methyltransferase complex to specific sites on the RNA, further ensuring the specificity of m6A deposition. nih.govfrontiersin.org

ZC3H13 (Zinc finger CCCH domain-containing protein 13): ZC3H13 plays a role in anchoring the writer complex, including WTAP, within the nucleus, facilitating efficient methylation. nih.govnih.gov

METTL16 (Methyltransferase-like 16): While the METTL3/14 complex is the major m6A writer for mRNA, METTL16 is another important N6-adenosine methyltransferase. nih.govfrontiersin.org It functions independently of the main complex and methylates specific targets, including the U6 small nuclear RNA (snRNA) and certain pre-mRNAs and non-coding RNAs. embopress.orgnih.govbellbrooklabs.com METTL16 plays a key role in regulating S-adenosylmethionine (SAM) homeostasis by controlling the splicing of MAT2A mRNA, which encodes the SAM synthetase. nih.govbellbrooklabs.com

Accessory ProteinPrimary Role in m6A Methylation
WTAP Localizes the METTL3/METTL14 complex to nuclear speckles. nih.gov
VIRMA Guides the complex to specific regions like 3'UTRs. nih.gov
RBM15/15B Recruits the writer complex to specific RNA sites. nih.govfrontiersin.org
ZC3H13 Anchors the writer complex in the nucleus. nih.govnih.gov
METTL16 Methylates distinct RNAs, including U6 snRNA and MAT2A pre-mRNA. embopress.orgnih.gov

The m6A writer complex does not methylate adenosine (B11128) residues randomly. It recognizes a specific consensus sequence on the RNA, most commonly described as RRACH (where R = G or A; H = A, C, or U). epigentek.comnih.gov The GGACU sequence is a prominent example of this motif where m6A is deposited on the central adenine (B156593). researchgate.net This recognition motif is found enriched in specific regions of mRNAs, such as near stop codons and in 3'UTRs, as well as within long internal exons. nih.gov While the METTL3/14 complex recognizes this sequence in single-stranded RNA, other writers like METTL16 may favor a combination of sequence and structural features in their substrates. researchgate.net

N6-Methyladenosine Demethylases ("Erasers")

The m6A modification is reversible, a feature conferred by the action of demethylases, or "erasers." These enzymes belong to the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases and catalyze the removal of the methyl group from N6-methyladenosine. mdpi.comnih.gov In mammals, two primary m6A erasers have been identified: FTO and ALKBH5. epigentek.com

FTO was the first RNA demethylase to be discovered, a finding that unveiled the dynamic nature of m6A modification. epigentek.comnih.gov It functions as an m6A eraser by oxidizing the methyl group. pnas.org The demethylation process mediated by FTO is stepwise, first converting m6A to N6-hydroxymethyladenosine (hm6A) and then to N6-formyladenosine (f6A), before the final reversion to adenosine. epigentek.com While FTO can demethylate internal m6A, it shows a strong preference for demethylating N6,2′-O-dimethyladenosine (m6Am) at the 5' cap of mRNA, where it plays a role in regulating mRNA stability. biorxiv.org

The second identified m6A demethylase, ALKBH5, also reverses m6A methylation but through a more direct mechanism than FTO. epigentek.com ALKBH5 directly oxidizes the N6-methyl group, leading to the formation of an unstable N6-hydroxymethyladenosine intermediate that spontaneously decomposes, releasing formaldehyde (B43269) and yielding adenosine. mdpi.com Unlike FTO, ALKBH5 is considered the major demethylase for internal m6A modifications within mRNA sequences. Its activity has been shown to impact various aspects of RNA metabolism, including mRNA export, stability, and processing. nih.govmdpi.com

Demethylase ("Eraser")Mechanism of ActionPrimary Substrate Preference
FTO Stepwise oxidative demethylation via hm6A and f6A intermediates. epigentek.comN6,2′-O-dimethyladenosine (m6Am) at the 5' cap. biorxiv.org
ALKBH5 Direct oxidative demethylation, releasing formaldehyde. mdpi.comInternal N6-methyladenosine (m6A) in mRNA.

Enzymatic Deamination of N6-Methyladenosine by Specific Deaminases

While the primary mechanism for removing the methyl group from N6-methyladenosine is through the action of demethylases like FTO and ALKBH5, enzymatic deamination represents another pathway that can alter the identity of the modified nucleoside. abcam.comepigentek.com Deamination is a chemical reaction that removes an amine group. In the context of adenosine and its derivatives, this process converts adenosine to inosine (B1671953). sjtu.edu.cntrilinkbiotech.com

Specific adenosine deaminases have been identified that can act on N6-methyladenosine. For instance, an enzyme from Bacillus subtilis, Bsu06560, previously annotated as an adenine deaminase, was found to be capable of metabolizing N6-methyladenosine. nih.govoup.com This enzyme demonstrated a higher deamination activity for N6-methyladenosine compared to N6-methyladenine. oup.com Another enzyme, YerA from Bacillus subtilis, also shows a preference for N6-methyladenosine as a substrate over N6-methyladenine. nih.gov

The enzymatic deamination of N6-methyladenosine is a critical area of research as it not only affects the landscape of RNA modifications but also has implications for gene expression regulation. nih.gov The conversion of m6A to inosine can have significant functional consequences, as inosine is read as guanosine (B1672433) by the translational machinery. trilinkbiotech.com This highlights a direct link between RNA modification and the potential for altering the encoded genetic information at the RNA level.

EnzymeOrganismSubstrate PreferenceFunctional Consequence
Bsu06560 Bacillus subtilisN6-methyladenosine > N6-methyladenine oup.comRegulates adenosine and N6-methyladenosine metabolism nih.govoup.com
YerA Bacillus subtilisN6-methyladenosine > N6-methyladenine nih.govCatalyzes hydrolytic deamination of 6mA nih.gov
TadA8e Evolved tRNA adenosine deaminaseAdenosine (not m6A) researchgate.netnih.govUsed in sequencing to detect m6A researchgate.netnih.gov

N6-Methyladenosine Binding Proteins ("Readers")

N6-methyladenosine (m6A) binding proteins, also known as "readers," are a diverse group of proteins that specifically recognize and bind to m6A-modified RNA. nih.govnih.govnih.gov These proteins are the primary effectors of the m6A modification, translating the chemical mark into a functional outcome by influencing various stages of RNA metabolism. nih.govfrontiersin.org The major families of m6A readers include the YTH domain-containing family proteins, the insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs), and the heterogeneous nuclear ribonucleoproteins (hnRNPs). nih.govnih.gov

YTH Domain Family Proteins (YTHDF1/2/3, YTHDC1/2)

The YT521-B homology (YTH) domain-containing proteins were the first family of m6A readers to be identified and are characterized by a conserved YTH domain that directly binds to m6A. nih.govnih.gov This family includes five members in humans: YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2. frontiersin.org These proteins are localized in different cellular compartments and have distinct, though sometimes overlapping, functions.

YTHDF1 is primarily located in the cytoplasm and is known to promote the translation of m6A-modified mRNAs by interacting with translation initiation factors. frontiersin.org

YTHDF2 , also cytoplasmic, is the most well-characterized reader and functions to decrease the stability of m6A-containing transcripts by recruiting them to RNA decay pathways. frontiersin.org

YTHDF3 is found in the cytoplasm and is thought to work in concert with YTHDF1 to promote translation and with YTHDF2 to facilitate mRNA decay, suggesting a role in fine-tuning the fate of m6A-modified transcripts. frontiersin.org

YTHDC1 is a nuclear protein that regulates the splicing of m6A-modified pre-mRNAs and facilitates their export from the nucleus. frontiersin.orgfrontiersin.org

YTHDC2 , also located in the nucleus, has been implicated in various aspects of RNA metabolism, including mRNA stability and translation. frontiersin.org

The YTH domain itself forms a hydrophobic pocket that specifically accommodates the methyl group of N6-methyladenosine, explaining the high specificity of these proteins for m6A-modified RNA. frontiersin.orgnih.gov

YTH ProteinCellular LocalizationPrimary Function
YTHDF1 CytoplasmPromotes mRNA translation frontiersin.org
YTHDF2 CytoplasmPromotes mRNA decay frontiersin.org
YTHDF3 CytoplasmModulates translation and decay frontiersin.org
YTHDC1 NucleusRegulates splicing and nuclear export frontiersin.orgfrontiersin.org
YTHDC2 NucleusAffects mRNA stability and translation frontiersin.org

IGF2BP Family Proteins (IGF2BP1/2/3)

The insulin-like growth factor 2 mRNA-binding proteins (IGF2BP1, IGF2BP2, and IGF2BP3) represent another family of m6A readers. nih.govnih.gov Unlike the YTHDF2-mediated decay pathway, IGF2BPs generally act to enhance the stability and promote the translation of their target mRNAs in an m6A-dependent manner. nih.govnih.govciteab.com They recognize the m6A mark within a specific consensus sequence, GG(m6A)C. nih.govciteab.com

IGF2BPs contain several RNA-binding domains, including K homology (KH) domains, which are crucial for their recognition of m6A. nih.govnih.gov By binding to m6A-modified transcripts, IGF2BPs can protect them from degradation and promote their storage, thereby influencing gene expression output. abcam.comnih.gov This family of readers plays a significant role in various cellular processes, including development and cancer biology. nih.govnih.gov

Heterogeneous Nuclear Ribonucleoproteins (hnRNPs)

Heterogeneous nuclear ribonucleoproteins (hnRNPs) are a large family of RNA-binding proteins with diverse functions in pre-mRNA processing. nih.govnih.gov Several members of this family have been identified as m6A readers, including hnRNPA2B1, hnRNPC, and hnRNPG. nih.govnih.gov

hnRNPA2B1 is a nuclear m6A-binding protein that can influence the alternative splicing of transcripts and is involved in the processing of primary microRNAs (pri-miRNAs). nih.govfrontiersin.org

hnRNPC is another nuclear RNA-binding protein that plays a role in pre-mRNA processing. nih.gov It has been shown to bind to m6A-modified RNAs, which can affect their structure and subsequent processing. nih.govresearchgate.net

hnRNPG selectively binds to m6A-containing RNAs through its Arg-Gly-Gly (RGG) motifs. nih.govoup.com This interaction can be influenced by m6A-induced changes in RNA structure, which can expose HNRNPG binding sites. oup.combohrium.com

The binding of hnRNPs to m6A-modified RNA can occur through a mechanism known as the "m6A-switch," where the methylation alters the local RNA structure, making it more accessible for protein binding. oup.com

Dynamic and Reversible Nature of N-Methylated Adenosine Modifications

The discovery of m6A demethylases ("erasers") in 2011 fundamentally changed the understanding of this RNA modification, revealing it to be a dynamic and reversible process. nih.govnih.gov This reversibility allows for a precise and adaptable layer of gene regulation, enabling cells to respond to various internal and external stimuli by modulating the m6A landscape of their transcriptome. nih.govrepec.org

The reversibility of m6A modification implies that the epitranscriptomic landscape is not static but can be remodeled in response to changing cellular conditions. nih.gov This dynamic regulation is a key feature of the m6A pathway and underscores its importance as a critical regulator of gene expression. nih.govnih.gov

Mechanistic Insights into N Methylated Adenosine Function in Rna Metabolism

Regulation of RNA Splicing

The m6A modification plays a significant role in regulating pre-mRNA splicing, the process of removing introns and joining exons to produce mature mRNA. Most m6A sites are found within a consensus motif and are often located in long internal exons and near stop codons. nih.gov

The presence of m6A in pre-mRNAs can influence the binding of splicing factors. The nuclear m6A reader protein YTHDC1 has been shown to recruit splicing factors, such as SRSF3, to m6A-containing transcripts. Conversely, it can also block the binding of other factors like SRSF10, thereby promoting either exon inclusion or skipping depending on the context. Additionally, m6A modification can alter the local RNA structure, making splice sites more or less accessible to the splicing machinery. nih.gov The deposition of m6A is often coupled with transcription, and its presence can influence the choice of alternative splice sites, contributing to the diversity of the proteome. nih.govnih.gov Silencing m6A methyltransferases has been shown to significantly alter alternative splicing patterns, highlighting the critical role of this modification in splicing regulation. wikipedia.org

Table 1: Key Factors in m6A-Mediated RNA Splicing

Factor Type Function in Splicing Regulation
YTHDC1 Reader Recruits or blocks splicing factors (e.g., SRSF3, SRSF10) at m6A sites.
METTL3/METTL14 Writer Catalyzes m6A deposition, which marks transcripts for splicing regulation.

| HNRNPA2B1 | Reader | Recognizes m6A marks and can influence exon choice. |

Control of RNA Stability and Degradation

The stability of mRNA transcripts is a key determinant of gene expression levels, and m6A is a major regulator of this process. The fate of an m6A-modified transcript is largely determined by the specific reader proteins that bind to it. frontiersin.orgnih.gov

The most well-characterized pathway involves the YTHDF2 reader protein. Upon binding to m6A in the cytoplasm, YTHDF2 recruits the CCR4-NOT deadenylase complex, which initiates the shortening of the poly(A) tail—a critical step leading to mRNA degradation. nih.govnih.govnih.gov The related proteins YTHDF1 and YTHDF3 often work in concert with YTHDF2 to promote transcript decay. nih.gov

Conversely, other reader proteins can protect transcripts from degradation. For instance, IGF2BP proteins (IGF2BP1/2/3) can bind to m6A-modified mRNAs and enhance their stability, often by recruiting stabilizing proteins or preventing access by ribonucleases. wikipedia.orgnih.gov This dual regulatory system allows for precise, context-dependent control over the lifespan of specific mRNAs. nih.govresearchgate.net

Table 2: m6A Readers and Their Impact on RNA Stability

Reader Protein Typical Effect on mRNA Stability Mechanism of Action
YTHDF2 Decreased Recruits the CCR4-NOT deadenylase complex to promote decay. nih.govresearchgate.net
IGF2BP1/2/3 Increased Binds m6A-RNA and protects it from degradation. wikipedia.orgnih.gov

| YTHDC1 | Context-Dependent | Can facilitate degradation of some nuclear RNAs or protect others. nih.gov |

Modulation of RNA Transport and Localization (e.g., Nuclear Export)

The journey of an mRNA from the nucleus to its final destination in the cytoplasm is tightly regulated, and m6A modification is implicated in this process. After transcription and processing, mature mRNAs must be efficiently exported from the nucleus. While the precise mechanisms are still being fully elucidated, evidence suggests that m6A marking can facilitate this export. nih.govnih.gov

The nuclear reader YTHDC1 plays a role by interacting with nuclear export factors to facilitate the transport of methylated mRNAs to the cytoplasm. In the cytoplasm, m6A can influence the subcellular localization of transcripts. nih.gov This is particularly important in polarized cells like neurons, where specific mRNAs must be transported to distal locations such as axons or dendrites for local protein synthesis. The m6A mark may act as a signal for packaging transcripts into transport granules for directed movement within the cell. nih.gov

Influence on Translational Efficiency and Protein Synthesis

Beyond controlling RNA levels, m6A directly influences how efficiently a transcript is translated into protein. The reader protein YTHDF1 is a key player in this process. frontiersin.orgnih.gov By binding to m6A sites, particularly those near the stop codon, YTHDF1 can promote the recruitment of translation initiation factors, such as eIF3, and facilitate the loading of ribosomes onto the mRNA. nih.govresearchgate.netcolby.edu This interaction enhances the efficiency of translation initiation, leading to increased protein production from the modified transcript. nih.gov

This mechanism allows for a rapid cellular response to stimuli; transcripts can be pre-emptively transcribed and marked with m6A, and their translation can be quickly upregulated via YTHDF1 when the corresponding protein is needed. colby.eduillinois.edu This creates a system where gene expression can be controlled at both the RNA stability and protein synthesis levels, providing a multi-layered regulatory network. nih.gov

Effects on MicroRNA Biogenesis and Processing

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression by silencing target mRNAs. plos.org The biogenesis of miRNAs is a multi-step process that begins in the nucleus with the processing of long primary miRNA transcripts (pri-miRNAs). The m6A modification has been identified as a critical signal in this pathway. nih.govnih.gov

The methyltransferase METTL3 adds m6A marks to pri-miRNAs. nih.govtrilinkbiotech.com This modification is then recognized by the RNA-binding protein DGCR8, a core component of the Microprocessor complex. The binding of DGCR8 to the m6A-marked pri-miRNA enhances the recruitment of its partner, the DROSHA nuclease, which then cleaves the pri-miRNA to produce the precursor-miRNA (pre-miRNA). nih.govnih.govresearchgate.net Depletion of METTL3 leads to a global reduction in mature miRNA levels due to the accumulation of unprocessed pri-miRNAs. nih.gov Thus, m6A acts as a key molecular mark that promotes the initiation of miRNA maturation. nih.govresearchgate.net

Involvement in R-loop Regulation and Genome Stability

R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single DNA strand, which form during transcription. While R-loops have roles in gene regulation, their aberrant accumulation can lead to DNA damage and genome instability. mdpi.com Recent studies have revealed that m6A modification is crucial for regulating R-loop homeostasis. nih.gov

The m6A writer complex can methylate the RNA component of R-loops. mdpi.comnih.gov This modification can serve as a signal for the resolution of these structures. For example, the reader protein YTHDF2 has been shown to bind m6A-modified R-loops and promote their resolution, thereby preventing DNA double-strand breaks and maintaining genome integrity. nih.govfrontiersin.org In some contexts, METTL3-mediated m6A deposition on R-loops is necessary for efficient transcription termination. mdpi.com The dual role of m6A in managing R-loops highlights its importance in orchestrating the interplay between transcription and genome maintenance. nih.gov

Table 3: m6A Machinery in R-loop Dynamics | Protein | Role | Consequence of Depletion | | :--- | :--- | :--- | | METTL3 | Writer | Deposits m6A on the RNA within R-loops. mdpi.com | Reduced R-loop resolution, increased DNA damage. nih.govnih.gov | | YTHDF2 | Reader | Recognizes m6A on R-loops and facilitates their resolution. nih.gov | Accumulation of R-loops, leading to genomic instability. frontiersin.org | | DDX21 | Helicase | Unwinds R-loops to allow METTL3 to methylate nascent RNA. mdpi.com | Impaired transcription termination and R-loop resolution. mdpi.com |

Interaction with Other RNA Modifications and Epigenetic Mechanisms ("Cross-Talk")

The m6A modification does not function in isolation. It engages in "cross-talk" with other epigenetic and epitranscriptomic layers of regulation to fine-tune gene expression. For example, there is a clear link between histone modifications and m6A deposition. The histone mark H3K36me3, which is associated with active transcription elongation, can recruit the METTL14 writer protein to chromatin, guiding the m6A machinery to nascent RNA transcripts. nih.gov

Furthermore, m6A can influence and be influenced by other RNA modifications. The presence of m6A can alter the local RNA structure, which may affect the accessibility of the RNA to other modifying enzymes. nih.gov There is also evidence of interplay between m6A and DNA methylation. For instance, m6A on non-coding RNAs can guide DNA demethylases to specific genomic loci, thereby influencing the DNA methylation landscape and gene transcription. nih.gov This intricate network of interactions underscores how m6A is integrated into the broader regulatory framework of the cell.

Physiological Roles of N Methylated Adenosine Modifications

Regulation of Gene Expression Programs

N6-methyladenosine modification is a critical post-transcriptional regulator of gene expression. nih.govcd-genomics.com The m6A machinery, consisting of methyltransferases (writers), demethylases (erasers), and m6A-binding proteins (readers), dynamically modulates the fate of mRNA transcripts. nih.govresearchgate.net This regulation occurs at multiple stages of the RNA lifecycle. For instance, m6A can influence pre-mRNA splicing, with some reader proteins like YTHDC1 interacting with splicing factors. frontiersin.org The presence of m6A can also affect mRNA stability; reader proteins from the YTHDF family can recruit decay factors, leading to transcript degradation, while other readers, such as those from the IGF2BP family, can enhance stability. youtube.com

Furthermore, m6A modification impacts the nuclear export of mRNAs and their subsequent translation efficiency in the cytoplasm. frontiersin.orgyoutube.com By marking specific transcripts, the m6A modification can fine-tune the output of gene expression programs, allowing for rapid cellular responses to various stimuli without altering the underlying DNA sequence. cd-genomics.com This regulatory layer is essential for orchestrating complex cellular processes, and its dysregulation is associated with various diseases. nih.govnih.gov

Regulatory ProcessKey m6A Proteins InvolvedOutcome on Gene Expression
mRNA Splicing YTHDC1, HNRNPsAlters protein isoforms
mRNA Stability YTHDF2 (decay), IGF2BP1/2/3 (stability)Increases or decreases mRNA half-life
mRNA Nuclear Export YTHDC1Facilitates transport to cytoplasm
mRNA Translation YTHDF1, eIF3Enhances or suppresses protein synthesis

Roles in Embryonic Development and Epigenetic Reprogramming

The m6A modification is indispensable for proper embryonic development, playing a crucial role in epigenetic reprogramming and cell fate decisions. scielo.brnih.gov During the maternal-to-zygotic transition (MZT), a critical developmental stage, m6A is involved in the timely clearance of maternal mRNAs. scielo.brnih.gov The m6A reader protein YTHDF2, for example, recognizes and mediates the degradation of m6A-tagged maternal transcripts, a process essential for the activation of the zygotic genome. frontiersin.org

Dynamic changes in m6A levels are observed throughout early embryonic stages. scielo.brnih.gov For instance, m6A levels are relatively low in the 2-cell stage and increase by the blastocyst stage, coinciding with widespread gene transcription. scielo.brnih.gov The enzymes that regulate m6A, including the METTL3-METTL14 writer complex, are critical for this process. Knockdown of these enzymes can lead to developmental arrest and embryonic lethality, highlighting the essential nature of m6A in orchestrating the precise gene expression patterns required for development. scielo.brnih.gov Furthermore, m6A modification interacts with other epigenetic marks, like DNA methylation and histone modifications, to ensure proper reprogramming and establishment of pluripotency. scielo.br

Influence on Circadian Rhythms

The m6A modification influences the circadian clock by regulating the processing and stability of core clock gene transcripts, such as Per2 and Arntl (Bmal1). mdpi.comencyclopedia.pub For example, silencing the m6A methylase METTL3 can lengthen the circadian period by delaying the nuclear export of these clock mRNAs. mdpi.comencyclopedia.pub Conversely, the demethylase FTO is also intertwined with circadian regulation; its expression can be rhythmic, and its activity is required to maintain global m6A levels. mdpi.comnih.gov This bidirectional relationship indicates that m6A is not only regulated by the clock but also actively participates in the feedback loops that sustain circadian oscillations, thereby controlling the rhythmic expression of thousands of genes. mdpi.com

Impact on Stem Cell Fate and Differentiation

The fate of stem cells, including their ability to self-renew or differentiate into specialized cell types, is tightly controlled by m6A modification. consensus.appfrontiersin.org In embryonic stem cells (ESCs), m6A is crucial for balancing self-renewal and pluripotency with differentiation. consensus.appnih.gov Transcripts for core pluripotency factors like NANOG and SOX2 are marked with m6A. nih.gov Depletion of the m6A writer METTL3 leads to reduced m6A levels, which in turn impairs the ability of ESCs to exit the pluripotent state and differentiate. nih.gov

The modification facilitates the degradation of pluripotency-related mRNAs, a necessary step for lineage commitment. consensus.app This regulatory role extends to various types of adult stem cells, including hematopoietic, mesenchymal, and neural stem cells. consensus.app For instance, m6A methylation is required for the proper differentiation of hematopoietic stem cells, and its disruption can block this process. nih.gov By fine-tuning the stability and translation of key regulatory transcripts, m6A acts as a critical switch in determining stem cell fate. youtube.comconsensus.app

Stem Cell TypeRole of m6AKey Findings
Embryonic Stem Cells (ESCs) Balances self-renewal and differentiationm6A promotes decay of pluripotency factor mRNAs, enabling differentiation. consensus.appnih.gov
Hematopoietic Stem Cells (HSCs) Essential for differentiationMETTL3 knockout prevents HSC differentiation. nih.gov
Neural Stem Cells (NSCs) Regulates neurogenesisDeletion of m6A regulators impairs neuronal development. nih.gov
Mesenchymal Stem Cells (MSCs) Governs lineage specificationm6A influences differentiation into bone, fat, and other cell types. consensus.app

Regulation of Mammalian Spermatogenesis and Oocyte Development

N6-methyladenosine modification is a critical regulator of gametogenesis in both males and females, ensuring the proper development of sperm and eggs. researchgate.netoup.com In males, m6A is dynamically regulated throughout the different stages of spermatogenesis. mdpi.comresearchgate.net The m6A writer and eraser enzymes, such as METTL3 and ALKBH5, are highly expressed in the testis. frontiersin.org Loss of METTL3 in germ cells can halt spermatogonial differentiation and block meiosis, leading to infertility. frontiersin.org Similarly, the absence of the demethylase ALKBH5 results in impaired spermatogenesis due to defects in mRNA splicing and stability for key spermatogenesis-related transcripts. researchgate.net

In female reproduction, m6A is essential for oocyte maturation and early embryonic development. bioscientifica.comfrontiersin.org The timely degradation of maternal mRNAs, a process partly mediated by m6A, is crucial for the transition from maternal to zygotic control of development. frontiersin.orgfrontiersin.org Oocyte-specific deletion of the m6A reader YTHDF2 or the writer METTL3 in mice leads to defects in oocyte maturation, developmental arrest, and reduced fertility. frontiersin.orgbioscientifica.com These findings underscore the importance of m6A-mediated post-transcriptional regulation in ensuring the viability and developmental competence of gametes. oup.com

Contribution to Neurogenesis, Synaptic Regeneration, and Memory Formation

Within the nervous system, m6A is the most abundant RNA modification and plays a pivotal role in neuronal development, function, and plasticity. frontiersin.orgfrontiersin.org It is integral to neurogenesis, the process of generating new neurons from neural stem cells. nih.govoup.com Depletion of m6A writers like METTL3 or METTL14 in neural stem cells impairs their proliferation and differentiation, affecting brain development. nih.govoup.com

Beyond development, m6A is dynamically regulated in response to neuronal activity and is crucial for higher-order cognitive functions, including learning and memory. frontiersin.orgnih.gov Studies have shown that METTL3-mediated m6A methylation in the hippocampus is required for the formation and consolidation of long-term memory. nih.gov The modification influences memory by regulating the expression of genes involved in synaptic plasticity. frontiersin.org The dynamic nature of m6A allows for rapid, activity-dependent changes in the local translation of proteins in axons and dendrites, contributing to synaptic regeneration and the structural changes that underlie memory formation. frontiersin.orgnih.gov

Role in Immune Response and Innate Immunity Evasion (e.g., Viral RNA)

N6-methyladenosine modification plays a dual role in the context of the immune system and viral infections. On one hand, it is crucial for regulating the host's innate and adaptive immune responses. nih.govnih.gov The differentiation and function of immune cells, such as T cells and macrophages, are influenced by m6A-mediated regulation of key cytokine and signaling molecule mRNAs. nih.gov

On the other hand, m6A modification of viral RNA serves as a mechanism for viruses to evade the host's innate immune system. mdpi.comnih.gov Many viruses utilize the host cell's m6A machinery to methylate their own RNA. frontiersin.org This modification can help the virus mimic host RNA, thereby avoiding detection by cellular pattern recognition receptors like RIG-I, which are designed to identify foreign RNA. nih.govfrontiersin.org By masking their RNA with m6A, viruses can suppress the activation of antiviral pathways, such as the production of interferons. nih.gov However, in some cases, the host can also use m6A to its advantage, as certain reader proteins can recognize m6A-modified viral RNA and target it for degradation. nih.gov This complex interplay highlights m6A as a critical factor at the host-virus interface. mdpi.compreprints.org

Information regarding "N-Methoxy-N-methyl-adenosine" and its physiological roles is not available in current scientific literature.

Following a comprehensive search of available scientific data, it has been determined that there is no published research detailing the physiological roles of the chemical compound this compound, specifically concerning its involvement in metabolic homeostasis or glycolipid metabolism.

The initial request for an article focused solely on this compound and its biological functions cannot be fulfilled, as the necessary scientific information does not appear to exist in the public domain. Searches for the metabolic function, role in glycolipid metabolism, and general physiological effects of this compound did not yield any relevant results.

Scientific literature extensively covers other related molecules, such as N6-methyladenosine (m6A), which is a well-studied RNA modification with significant roles in regulating gene expression and various cellular processes. However, this information is not applicable to this compound, and per the user's specific instructions, details on other compounds cannot be included.

Therefore, the generation of an article adhering to the requested outline is not possible without speculating or fabricating information, which would violate the principles of scientific accuracy.

Roles of N Methylated Adenosine in Disease Contexts Molecular Mechanisms

Molecular Mechanisms in Cancer Pathogenesis

The aberrant expression of m6A regulatory proteins can disrupt the normal balance of RNA methylation, leading to the initiation and progression of various cancers. researchgate.net This modification can affect the expression of key oncogenes and tumor suppressors, thereby influencing fundamental cellular processes that are hijacked during tumorigenesis. frontiersin.org

The machinery of m6A modification exhibits a dual role in cancer, with specific regulators acting as either oncogenes or tumor suppressors depending on the cellular context and cancer type. nih.gov

Writers (Methyltransferases): METTL3 is frequently identified as an oncogene, with its overexpression linked to poor prognoses in cancers such as gastric, bladder, and colorectal cancer. frontiersin.org It can promote tumor development by enhancing the translation of key oncogenes. nih.gov For instance, in hepatoblastoma, METTL3-mediated methylation of CTNNB1 transcripts increases the expression of β-catenin, promoting cell proliferation. nih.gov Conversely, METTL14 often acts as a tumor suppressor. In colorectal cancer, METTL14 can suppress growth and metastasis by downregulating the oncogenic long non-coding RNA XIST. frontiersin.org However, in pancreatic cancer, METTL14 has been shown to promote cancer cell growth and metastasis. nih.gov

Erasers (Demethylases): The demethylase FTO has been shown to have oncogenic functions in several cancers, including cervical squamous cell carcinoma and glioblastoma, where it can enhance chemoradiotherapy resistance. nih.gov By removing m6A modifications, FTO can promote the expression of key oncogenes. nih.gov ALKBH5 also displays context-dependent roles. While it can reverse METTL3-mediated effects, it has also been implicated in promoting tumor growth by regulating cell proliferation and metastasis. nih.gov

Readers (Binding Proteins): "Reader" proteins, which recognize the m6A mark, also play critical roles. YTHDF1 is often considered to have an oncogenic role by enhancing the translation of m6A-modified oncogenic mRNAs. frontiersin.org For example, in gastric cancer, elevated YTHDF1 expression leads to increased levels of the Wnt receptor Frizzled7 (FZD7), contributing to disease progression. frontiersin.org In contrast, YTHDF2 typically promotes mRNA degradation, and its inhibitory effect on the metastasis of lung adenocarcinoma has been investigated. mdpi.com

Table 1: Dual Roles of m6A Regulators in Various Cancers

Regulator Role Cancer Type(s) Mechanism of Action
METTL3 Oncogene Gastric, Bladder, Colorectal, Hepatoblastoma Enhances stability and/or translation of oncogenic transcripts (e.g., CTNNB1). frontiersin.orgfrontiersin.orgnih.gov
METTL14 Tumor Suppressor Colorectal Cancer Downregulates oncogenic lncRNA XIST. frontiersin.org
METTL14 Oncogene Pancreatic Cancer Promotes growth and metastasis through downstream targets like PERP. nih.gov
FTO Oncogene Cervical Squamous Cell Carcinoma, Melanoma Enhances expression of oncogenes (e.g., β-catenin, PD-1, CXCR4) by removing m6A marks. nih.govnih.gov
ALKBH5 Dual Role Various Cancers Reverses m6A methylation, affecting cell proliferation, migration, and invasion. nih.gov
YTHDF1 Oncogene Gastric Cancer Enhances translation of oncogenic mRNAs (e.g., FZD7). frontiersin.org

| YTHDF2 | Tumor Suppressor | Lung Adenocarcinoma | Promotes degradation of certain oncogenic transcripts. mdpi.com |

N6-methyladenosine modification is deeply involved in regulating the hallmarks of cancer progression, including uncontrolled cell proliferation, invasion, and the formation of distant metastases. nih.gov The expression levels of m6A regulators are often correlated with tumor stage and metastatic potential. nih.gov

The m6A machinery can modulate the expression of genes that drive the epithelial-mesenchymal transition (EMT), a key process for cancer cell invasion and metastasis. nih.gov For example, the METTL3 "writer" can activate the translation of Snail, a critical EMT transcription factor, by a mechanism dependent on the YTHDF1 "reader". nih.gov Similarly, the demethylase ALKBH5 has been shown to impair the migration and invasion of pancreatic cancer cells, suggesting its role in suppressing the EMT process in this context. nih.gov

Furthermore, m6A modification influences the stability and expression of mRNAs encoding proteins crucial for cell proliferation and tumor growth. In head and neck squamous cell carcinoma (HNSCC), the demethylase FTO promotes proliferation and migration by increasing the expression of CTNNB1 (β-catenin) in an m6A-dependent manner. semanticscholar.org In colorectal cancer, METTL3 can stabilize SOX2 mRNA, a key factor in cancer stemness, thereby promoting drug resistance and lung metastasis. nih.gov The intricate interplay between m6A regulators and their target transcripts creates a complex regulatory network that can either drive or inhibit cancer metastasis. researchgate.net

Cancer cells undergo significant metabolic reprogramming to sustain their rapid growth and proliferation, a phenomenon that is also influenced by m6A RNA methylation. d-nb.info This epigenetic modification can regulate the expression of key metabolic enzymes and signaling pathways, thereby affecting processes like glycolysis, lipid metabolism, and glutamine metabolism. nih.gov

One of the key findings is the role of m6A in regulating glycolysis. In colorectal cancer, the METTL3-IGF2BP2/3 axis has been shown to increase the stability of HK2 and GLUT1 mRNA transcripts, two critical components of the glycolytic pathway. d-nb.info This leads to enhanced glucose uptake and lactate (B86563) production, fueling cancer cell growth. d-nb.info The m6A modification also impacts other metabolic pathways. For instance, it can influence the activity of AMPK, a central regulator of cellular energy homeostasis, through the FTO-dependent demethylation of PARK2 mRNA. d-nb.info By modulating the expression of core metabolic genes, m6A modification plays a significant role in adapting the cellular metabolism to meet the demands of the tumor microenvironment. nih.govnih.gov

A major obstacle in cancer treatment is the development of resistance to chemotherapy, radiotherapy, and targeted therapies. nih.gov Emerging evidence indicates that m6A modification is a significant player in the molecular mechanisms underlying therapy resistance. nih.govresearchgate.net Aberrant m6A methylation can alter the expression of genes involved in drug transport, metabolism, and cell death signaling pathways. frontiersin.orgresearchgate.net

For example, in breast cancer, the methyltransferase METTL3 can confer resistance to doxorubicin (B1662922). It achieves this by methylating the primary transcript of miR-221-3p, leading to its increased expression. This microRNA, in turn, negatively regulates HIPK2, a tumor suppressor involved in the doxorubicin response pathway. nih.gov Similarly, m6A can modulate resistance to platinum-based chemotherapy, a common treatment for ovarian cancer, by affecting drug-target interactions and cell death signaling. frontiersin.org The demethylase FTO has also been implicated in chemoresistance. Inhibitors of FTO have been shown to improve the sensitivity of cancer cells to chemotherapy drugs in multiple cancer types. researchgate.net This highlights the potential of targeting m6A pathways to overcome drug resistance in cancer treatment. nih.gov

The interaction between cancer cells and the immune system is a critical determinant of tumor progression and response to immunotherapy. nih.gov N6-methyladenosine modification has emerged as a key regulator of the tumor immune microenvironment. nih.gov It influences the function of various immune cells and the expression of immune-related molecules, thereby affecting anti-tumor immunity and immune evasion. nih.govsemanticscholar.org

m6A modification can shape the tumor microenvironment by regulating the expression of cytokines and chemokines. nih.gov The demethylase FTO, for instance, can promote melanoma growth and reduce the effectiveness of anti-PD-1 immunotherapy. nih.gov Mechanistically, FTO overexpression leads to increased levels of key oncogenic and immune-related genes like PD-1 (PDCD1), CXCR4, and SOX10, while inhibiting IFN-γ-induced cancer cell death. nih.gov Conversely, knocking down FTO can increase the sensitivity of melanoma cells to immunotherapy. nih.gov

Furthermore, m6A methylation is crucial for the proper function and differentiation of immune cells. It has been shown to regulate T-cell homeostasis and dendritic cell function, which are essential for mounting an effective anti-tumor immune response. nih.gov The METTL3 "writer" can also influence tumor immunity by increasing the expression of β-catenin, a molecule involved in immune regulation. nih.gov This complex interplay demonstrates that m6A modification is a pivotal mechanism in controlling the landscape of the tumor immune microenvironment and the efficacy of cancer immunotherapy. nih.gov

Molecular Pathophysiology in Neurodegenerative Diseases

N6-methyladenosine modification is highly enriched in the adult brain, suggesting its critical role in neuronal development and function. mdpi.com Dysregulation of the m6A machinery has been increasingly linked to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). oaepublish.comnih.gov The modification affects multiple stages of RNA metabolism, which can lead to altered protein expression, neuronal dysfunction, and ultimately, cell death. oaepublish.com

In the context of Alzheimer's disease , studies have reported aberrant m6A expression in the brains of AD patients. mdpi.com Differentially methylated transcripts in AD models are often enriched in pathways related to the disease. nih.gov The demethylase FTO, for example, has been found at increased levels in the brain tissue of transgenic AD mouse models. While FTO depletion did not affect the levels of amyloid-beta, it did lead to a significant increase in phosphorylated Tau, a key pathological hallmark of AD. nih.gov This suggests that altered m6A dynamics can contribute to the complex molecular pathology of Alzheimer's.

Similarly, in Parkinson's disease , which is characterized by the loss of dopaminergic neurons, m6A regulatory factors are thought to be involved in the disease's intricate pathogenesis. oaepublish.com The dysregulation of m6A can promote oxidative stress, mitochondrial dysfunction, and neuronal damage, all of which are central to the pathophysiology of neurodegenerative disorders. researchgate.net While the precise molecular mechanisms are still under investigation, the existing evidence strongly suggests that maintaining the proper balance of RNA methylation is crucial for neuronal health, and its disruption is a significant factor in the progression of neurodegenerative diseases. mdpi.comoaepublish.com

Table 2: Compound Names Mentioned

Compound Name
N6-methyladenosine
Adenosine (B11128)
S-adenosylmethionine
Doxorubicin
Amyloid-beta

Contribution to Atherosclerosis and Atherosclerotic Diseases

Atherosclerosis, a chronic inflammatory disease of the arteries, is another condition where m6A modification has emerged as a key regulatory mechanism. mdpi.com The development of atherosclerotic plaques involves processes such as endothelial cell dysfunction, inflammation, and abnormal proliferation of vascular smooth muscle cells. mdpi.com

Studies have shown that the expression of m6A regulatory proteins is altered in atherosclerotic lesions. frontiersin.org The methyltransferase METTL3, for example, has been shown to play a significant role. mdpi.com In endothelial cells, METTL3 expression increases in response to pro-atherosclerotic stimuli like oscillatory stress. pnas.org This upregulation leads to m6A hypermethylation of target mRNAs, which in turn can promote inflammation. pnas.org For instance, METTL3-mediated m6A modification can increase the stability of transcripts for pro-inflammatory proteins while destabilizing transcripts for protective factors. pnas.org The m6A reader proteins YTHDF1 and YTHDF2 are also involved, recognizing the m6A-modified mRNAs and mediating their downstream effects on translation and decay. pnas.org In macrophages, METTL3 expression has been observed to increase as atherosclerosis progresses, promoting an inflammatory response by targeting the Braf mRNA. ahajournals.org

Interactive Data Table: Role of METTL3 and YTHDF Proteins in Atherosclerosis

Cell Type Condition m6A Regulator(s) Effect on Target mRNA Pathological Outcome Reference
Endothelial CellsOscillatory StressMETTL3, YTHDF1Increased translation of NLRP1Pro-inflammatory response pnas.org
Endothelial CellsOscillatory StressMETTL3, YTHDF2Increased degradation of KLF4Pro-inflammatory response pnas.org
Monocytesox-LDL inducedMETTL3, YTHDF2Degradation of PGC-1α mRNAEnhanced inflammatory response mdpi.com
MacrophagesAtherosclerosisMETTL3, YTHDF1Promotes BRAF mRNA translationExacerbated inflammatory response ahajournals.org

Influence on Viral Replication and Host-Virus Interactions

N6-methyladenosine modification is a critical player in the intricate relationship between viruses and their hosts. nih.gov Both viral and host-cell RNAs are subject to m6A modification, and this can have profound effects on the viral life cycle and the host's immune response. nih.gov The m6A machinery can be co-opted by viruses to promote their replication or, conversely, can be part of the host's antiviral defense mechanisms.

The influence of m6A on viral replication is virus-specific. For some viruses, such as Human Immunodeficiency Virus (HIV-1), m6A modification of the viral RNA is crucial for efficient replication. drugtargetreview.com Studies have shown that m6A modifications on HIV-1 RNA, recognized by reader proteins like YTHDF1-3, can enhance viral gene expression and the stability of viral transcripts. frontiersin.org Activating the METTL3/METTL14/WTAP writer complex has been shown to increase the production of HIV-1 particles. acs.org The removal of all key m6A sites from the HIV-1 genome has devastating effects on the virus's ability to produce its proteins and genomic RNA. drugtargetreview.com

In contrast, for other viruses like Zika virus (ZIKV), the host's m6A machinery can act as a restriction factor. nih.gov Knockdown of the methyltransferases METTL3 and METTL14 has been shown to increase ZIKV production, suggesting that m6A modification of the ZIKV RNA inhibits its replication. nih.gov

The host's immune response to viral infection is also modulated by m6A. This modification can help the host distinguish between its own RNA and foreign viral RNA, thereby preventing an autoimmune response. nih.gov Some viruses, in turn, may utilize m6A modification of their own RNA to evade detection by the host's innate immune sensors. nih.gov

Interactive Data Table: Effects of m6A Modification on Different Viruses

Virus Effect of m6A on Viral Life Cycle Key m6A Regulator(s) Involved Mechanism Reference
HIV-1Promotes replicationMETTL3, METTL14, YTHDF1-3Enhances viral gene expression and RNA stability nih.govfrontiersin.orgacs.org
Zika Virus (ZIKV)Inhibits replicationMETTL3, METTL14Suppresses viral production nih.gov
Kaposi's Sarcoma-Associated Herpesvirus (KSHV)Regulates lytic replicationMETTL3, FTOModulates expression of lytic genes nih.gov

Advanced Methodologies for N Methylated Adenosine Detection and Analysis

High-Throughput Sequencing Approaches (e.g., MeRIP-Seq, miCLIP, PA-m6A-seq)

High-throughput sequencing methods have been pivotal in identifying N-methylated adenosine (B11128) sites on a transcriptome-wide scale. These techniques typically combine antibody-based enrichment with next-generation sequencing.

MeRIP-Seq (m6A-specific methylated RNA immunoprecipitation with sequencing) , also known as m6A-Seq, is a widely used antibody-based method for mapping m6A modifications. The general workflow involves fragmenting RNA, immunoprecipitating the m6A-containing fragments with an m6A-specific antibody, and then sequencing the enriched fragments. This technique provides a global view of the m6A landscape but has a resolution of 100-200 nucleotides, which is a limitation for pinpointing the exact location of the modification.

miCLIP (m6A individual-nucleotide-resolution cross-linking and immunoprecipitation) offers single-nucleotide resolution for m6A mapping. In this method, an anti-m6A antibody is UV-crosslinked to the m6A-containing RNA. During reverse transcription, the crosslinked antibody can induce specific mutations or truncations in the resulting cDNA, allowing for the precise identification of the m6A site. A key advantage of miCLIP is its ability to identify m6A residues without being constrained to specific consensus motifs.

PA-m6A-seq (photo-crosslinking-assisted m6A sequencing) is another high-resolution technique that can define m6A sites at base resolution. This method involves incorporating photosensitive ribonucleosides, such as 4-thiouridine, into the RNA. Upon UV irradiation, the photosensitive nucleoside crosslinks with the anti-m6A antibody, leading to specific mutations during reverse transcription that mark the m6A site.

TechniquePrincipleResolutionKey Advantage
MeRIP-SeqAntibody-based enrichment of m6A-containing RNA fragments followed by sequencing.100-200 nucleotides.Provides a transcriptome-wide view of the m6A landscape.
miCLIPUV cross-linking of an anti-m6A antibody to RNA, inducing mutations or truncations during reverse transcription.Single-nucleotide.Unbiased identification of m6A residues.
PA-m6A-seqPhoto-crosslinking of an anti-m6A antibody to RNA containing photosensitive nucleosides, leading to specific mutations.Single-nucleotide.High-precision mapping of m6A sites.
Table 1. Comparison of High-Throughput Sequencing Approaches for N-Methylated Adenosine Detection.

Single-Nucleotide Resolution Mapping Techniques

Achieving single-nucleotide resolution is crucial for understanding the functional implications of individual m6A sites. Several techniques have been developed to overcome the resolution limitations of earlier methods.

6mACE-seq (6mA Cross-linking Exonuclease sequencing) is a method designed for mapping N6-methyldeoxyadenosine (6mA) in DNA at single-nucleotide resolution. It utilizes 6mA-specific antibodies that are cross-linked to 6mA sites, which then protect the DNA fragments from exonuclease treatment, allowing for precise mapping.

Adenosine Deamination Sequencing is an antibody-independent method that relies on the differential reactivity of adenosine and m6A to deamination. An engineered adenosine deaminase converts unmethylated adenosine to inosine (B1671953), which is then read as guanosine (B1672433) during sequencing. The m6A residues are resistant to this deamination and are still read as adenosine, enabling their identification at single-base resolution.

Nitrite (B80452) Sequencing is another chemical-based method that achieves single-nucleotide resolution. Under acidic conditions, sodium nitrite selectively deaminates unmethylated adenine (B156593) to hypoxanthine, which is read as guanine (B1146940) in sequencing. N6-methyladenine sites are resistant to this reaction, allowing for their precise mapping.

Mass Spectrometry-Based Quantification (e.g., UPLC-MS/MS)

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) is a powerful technique for quantifying modified nucleosides. The method involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by UPLC and detected by tandem mass spectrometry. This approach allows for the accurate measurement of the ratio of m6A to adenosine. A targeted quantitative analysis method using hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC-MS/MS) has also been developed for the analysis of methylated adenosine modifications in biological fluids like serum.

ParameterDescriptionInstrumentation Example
PrincipleEnzymatic digestion of RNA to nucleosides, separation by UPLC, and quantification by tandem mass spectrometry.Thermo Q Exactive™ Plus Hybrid Quadrupole-Orbitrap™ Mass Spectrometer coupled with Vanquish UHPLC system.
Sample PreparationPurified RNA is digested into nucleosides using nuclease and phosphatase.-
QuantificationBased on the ratio of ion counts of m6A to adenosine, calibrated with standard curves.-
Table 2. Key Aspects of UPLC-MS/MS for N-Methylated Adenosine Quantification.

Bioinformatics Methods for Site Identification and Prediction

Given the expense and labor-intensive nature of experimental methods, computational approaches have become increasingly important for predicting m6A sites. These methods typically use machine learning models trained on data from high-throughput sequencing experiments.

Various bioinformatics tools and software have been developed for analyzing MeRIP-Seq data, such as exomePeak, which can identify differential RNA methylation sites between different conditions. Other tools, like MACS2, originally developed for ChIP-Seq data, have been adapted for peak calling in MeRIP-Seq data.

Predictive models often utilize sequence-derived features and other genomic information to identify potential m6A sites. Machine learning algorithms like Support Vector Machines (SVM) and deep learning models have been employed in tools such as M6A-BiNP, RAM-ESVM, and WHISTLE to predict m6A sites with high accuracy.

Immunofluorescence-Based Visualization of N-Methylated Adenosine in DNA

While most research has focused on m6A in RNA, N6-methyladenine (6mA) also exists in the DNA of various organisms. Immunofluorescence is a powerful technique for visualizing the localization of specific molecules within cells and tissues. Although less common than methods for RNA, antibodies specific to 6mA can be used to visualize its distribution in DNA. This technique can provide valuable spatial information about the epigenetic landscape of the genome.

Functional Assays for Methyltransferase and Demethylase Activity

Understanding the enzymes that add (methyltransferases) and remove (demethylases) the methyl group from adenosine is crucial for elucidating the regulation of m6A. Functional assays are used to measure the activity of these enzymes.

Methyltransferase Assays can be performed using various methods. A common approach involves incubating the recombinant methyltransferase with a substrate (e.g., a specific RNA sequence) and the methyl donor S-adenosyl methionine (SAM). The activity can be measured by detecting the incorporation of radiolabeled methyl groups from SAM or by using specific antibodies to detect the newly methylated substrate via Western blot. Bioluminescent assays, such as the MTase-Glo™ Methyltransferase Assay, provide a universal method by monitoring the formation of the reaction product S-adenosyl homocysteine (SAH).

Demethylase Assays measure the removal of methyl groups from a methylated substrate. These assays often involve incubating the demethylase with a methylated substrate and then quantifying the decrease in methylation. This can be achieved through methods like immunoblotting with site-specific methylhistone antibodies or by using mass spectrometry to detect the change in mass of the substrate. For certain demethylases, such as the lysine-specific demethylase 1 (LSD1), coupled enzyme assays can be used to detect the production of hydrogen peroxide, a byproduct of the demethylation reaction.

Assay TypePrincipleDetection Method
Methyltransferase Assay (Radioactive)Measures the incorporation of a radiolabeled methyl group from S-adenosyl methionine (SAM) into a substrate.Scintillation counting or fluorography.
Methyltransferase Assay (Bioluminescent)Monitors the formation of the reaction product S-adenosyl homocysteine (SAH).Luminescence detection.
Demethylase Assay (Antibody-based)Detects the decrease in methylation of a substrate using a methylation-specific antibody.Immunoblotting or ELISA-like methods.
Demethylase Assay (Coupled Enzyme)Measures a byproduct of the demethylation reaction, such as hydrogen peroxide.Colorimetric or fluorometric detection.
Table 3. Overview of Functional Assays for Methyltransferase and Demethylase Activity.

Emerging Research Directions and Future Perspectives on N Methylated Adenosine Derivatives

Elucidation of Species- and Tissue-Specific m6A Regulation

While the core machinery for m6A modification is conserved, its regulation and functional consequences exhibit significant diversity across different species and even between different tissues within the same organism. Cross-species analysis reveals that the species is a more significant determinant of methylation patterns than the tissue type. biorxiv.org For instance, DNA methylation patterns in the model plant Arabidopsis thaliana are found in CpG, CpHpG, and CpHpH contexts, a greater variety than is typically seen in mammals where CpG methylation is dominant. wikipedia.org Similarly, the functional consequences of m6A-related enzymes can differ; the expression of the m6A eraser FTO, for example, is positively correlated with m6A levels in mice but not in humans. nih.gov

Within an organism, m6A methylation profiles can be highly tissue-specific. researchgate.net Studies comparing multiple human and mouse tissues have shown that while non-brain tissues have generally similar m6A patterns, the methylomes of brain tissues are distinctly different. biorxiv.orgnih.gov These tissue-specific patterns are linked to the differential expression of the writer, eraser, and reader proteins that constitute the m6A machinery. biorxiv.org For example, analysis of Alzheimer's disease revealed significantly altered expression levels of 14 different m6A regulators in brain tissue compared to healthy controls. mdpi.com This specificity allows m6A to fine-tune gene expression programs essential for establishing and maintaining the unique identity and function of diverse cell types, from skeletal muscle stem cells to developing neurons. nih.govspringernature.com

Table 1: Core m6A Regulatory Proteins

Role Protein Family Key Members Primary Function
Writers Methyltransferase Complex METTL3, METTL14, WTAP Catalyze the addition of a methyl group to adenosine (B11128).
Erasers Demethylases FTO, ALKBH5 Remove the methyl group from N6-methyladenosine. nih.gov
Readers YTH Domain Family YTHDF1, YTHDF2, YTHDF3, YTHDC1 Recognize and bind to m6A-modified RNA to mediate downstream effects. nih.gov

Mechanistic Plasticity of m6A Function

The functional outcome of an m6A modification is not fixed; rather, it is highly dependent on its context. nih.gov The specific biological consequence is determined by a combination of factors, including the location of the m6A mark on the mRNA transcript, the cellular environment, and the specific "reader" proteins that are present to interpret the mark. uchicago.edu

Location on Transcript: An m6A modification in the 5' untranslated region (5'UTR) can promote cap-independent translation, whereas a mark near the stop codon or in the 3'UTR often recruits reader proteins that influence mRNA stability and decay. nih.govnih.gov

Reader Protein Availability: The effect of m6A on mRNA stability can be contradictory, depending on the reader protein involved. For example, the YTHDF2 reader protein is known to target m6A-containing mRNA for degradation. nih.gov Conversely, other readers, like IGF2BPs, can stabilize target mRNAs. nih.gov The presence and activity of different readers can therefore lead to opposite outcomes for the same modified transcript.

This plasticity allows a single type of RNA modification to have diverse and even opposing effects, providing a highly adaptable system for gene regulation. nih.gov

Identification of Novel N-Methylated Adenosine Derivatives and their Biological Roles

While m6A is the most-studied N-methylated derivative, it is far from the only one. The epitranscriptome is vast, with over 170 distinct chemical modifications identified in RNA to date. frontiersin.orgdrugtargetreview.com Research is increasingly focused on identifying and characterizing other methylated forms of adenosine and understanding their unique biological functions.

For example, N6,2'-O-dimethyladenosine (m6Am), which is found at the first transcribed nucleotide of an mRNA, has been shown to promote mRNA stability and enhance translation efficiency. nih.gov Another modification, N1-methyladenosine (m1A), is also being investigated for its roles in various RNA species. nih.gov The ongoing discovery of new modifications and the enzymes that regulate them continues to expand the known boundaries of the epitranscriptome. nih.gov The development of highly sensitive mass spectrometry and advanced sequencing techniques is accelerating the discovery of these rare and novel derivatives, paving the way for a more complete understanding of this layer of genetic regulation. nih.gov

Development of Novel Research Tools and Probes

Progress in understanding the epitranscriptome is intrinsically linked to the development of tools that can accurately detect and map RNA modifications. drugtargetreview.com While antibody-based methods like methylated RNA immunoprecipitation sequencing (MeRIP-seq) have been foundational, they have limitations. cd-genomics.com Consequently, there is a strong push to develop new technologies with higher resolution and specificity.

Recent innovations include:

Chemical-Based Methods: Techniques like m6A-selective chemical labeling (m6A-SEAL) and m6A-selective allyl chemical labeling (m6A-SAC-seq) use specific chemical probes to tag m6A sites, allowing for detection at single-nucleotide resolution without relying on antibodies. cd-genomics.comnih.gov

Enzyme-Based Methods: Approaches such as DART-seq (Deamination of Adenosines, RNA Targeting and Sequencing) utilize engineered enzymes that can precisely modify m6A-containing RNA molecules for subsequent identification. cd-genomics.com

Advanced Sequencing: Direct RNA sequencing using nanopore technology can detect modifications by identifying characteristic changes in the electrical current as RNA passes through the pore, offering a direct readout of the epitranscriptome. nih.gov

Visualization Tools: The development of methods like DART-FISH now allows for the visualization of both methylated and unmethylated mRNA molecules within single cells, providing crucial spatial context to epitranscriptomic regulation. youtube.com

These cutting-edge tools are making large-scale, high-resolution analysis of the epitranscriptome more practical and accessible, accelerating both fundamental discovery and the identification of new therapeutic targets. drugtargetreview.com

Systems-Level Understanding of Epitranscriptomic Networks

To fully grasp the impact of N-methylated adenosine and other RNA modifications, researchers are moving beyond the study of individual marks to a more holistic, systems-level perspective. ucsd.edu This involves integrating epitranscriptomic data with other "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of cellular regulation. nih.govgenexplain.com

By combining these layers of information, scientists can uncover complex regulatory networks and feedback loops. For instance, recent studies have shown evidence of global cross-regulatory interactions between the m6A and 5-methylcytosine (B146107) (m5C) RNA methylation systems, which were previously thought to function independently. nih.gov This integrated approach helps identify how changes at one molecular level, like RNA methylation, can cascade to affect gene expression, protein signaling, and ultimately, cellular function and disease phenotypes. genexplain.com Computational tools and network analysis are essential for navigating this complexity, helping to identify key molecular drivers and master regulators that would be missed by single-omics approaches. unimi.itsciencenews.org

Exploration of N-Methoxy-N-methyl-adenosine as a Synthetic Tool or Advanced Chemical Probe

While much of the biological focus has been on naturally occurring N-methylated adenosine derivatives like m6A, synthetic compounds such as this compound are emerging as potentially powerful tools for advancing the field. Although the direct biological roles of this compound are not yet well-defined, its value lies in its utility as a chemical intermediate for creating more complex molecules.

Its structure is amenable to chemical manipulation, making it an ideal starting point for the synthesis of novel chemical probes or modified oligonucleotides. For example, it could be used to develop transition-state analogues to study the catalytic mechanisms of m6A writer enzymes or to create specific inhibitors for therapeutic purposes. anr.fr The ability to rationally design and synthesize such tools is critical for dissecting the function of specific m6A sites and the proteins that interact with them. As researchers seek to move from mapping the epitranscriptome to precisely editing it, synthetic derivatives like this compound will be invaluable for building the next generation of molecular tools needed to probe and control this intricate layer of biological regulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-Methoxy-N-methyl-adenosine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling adenosine derivatives with methoxy-methyl groups under controlled conditions. Key steps include:

  • Use of inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to stabilize intermediates .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to optimize yield .
    • Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify the methoxy-methyl substitution pattern .

Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions (e.g., methoxy vs. methyl groups) .
  • Mass Spectrometry (MS) : HRMS or LC-MS identifies molecular ions and fragmentation patterns to validate the molecular formula .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity (>95%) and detects byproducts .
    • Cross-referencing with NIST spectral libraries ensures accurate peak assignments .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer :

  • Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the methoxy group .
  • Use desiccants to minimize moisture exposure, as hygroscopicity may alter reactivity .
  • Periodic stability testing via NMR or HPLC is recommended for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methoxy-methyl group in adenosine derivatives under nucleophilic conditions?

  • Methodological Answer :

  • The methoxy group’s electron-donating effect stabilizes intermediates during electrophilic substitution, enhancing reaction rates .
  • Density Functional Theory (DFT) simulations can model charge distribution and transition states to predict regioselectivity .
  • Comparative studies with non-methoxy analogs (e.g., N-methyl-adenosine) highlight kinetic differences in substitution reactions .

Q. How can this compound be applied in studying RNA modification dynamics in cellular systems?

  • Methodological Answer :

  • Metabolic Labeling : Incorporate isotopically labeled (e.g., ¹³C/¹⁵N) derivatives into RNA to track methylation dynamics via LC-MS/MS .
  • Enzymatic Profiling : Use recombinant methyltransferases (e.g., METTL3/METTL14) to assess substrate specificity in vitro .
  • CRISPR-Cas9 Knockout Models : Compare methylation levels in wild-type vs. methyltransferase-deficient cells to validate functional roles .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Use semantic search tools (e.g., PubChem, SciFinder) to compile datasets and identify confounding variables (e.g., assay conditions) .
  • Dose-Response Studies : Replicate experiments across multiple cell lines to distinguish compound-specific effects from system noise .
  • Structural Analog Screening : Test derivatives (e.g., N6-substituted adenosines) to isolate functional groups driving activity .

Q. What strategies enable comparative studies between this compound and its structural analogs?

  • Methodological Answer :

  • Database Mining : Use SMILES/InChI codes to retrieve analogs (e.g., N6-benzoyl or 2′-deoxy derivatives) from PubChem or ChEMBL .
  • Molecular Dynamics (MD) Simulations : Compare binding affinities to RNA-modifying enzymes using docking software (e.g., AutoDock Vina) .
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent variations (e.g., methoxy vs. ethoxy) with enzymatic inhibition .

Q. What experimental models are suitable for in vivo pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Rodent Models : Administer radiolabeled compounds to measure tissue distribution and clearance rates via PET/CT imaging .
  • Microdialysis : Quantify cerebrospinal fluid (CSF) concentrations in real-time to assess blood-brain barrier permeability .
  • Toxicogenomics : Profile hepatic and renal toxicity using RNA-seq to identify off-target gene expression changes .

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